2-(tert-Butyl)-1H-indole-7-carbonitrile
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Overview
Description
2-(tert-Butyl)-1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the tert-butyl group and the carbonitrile group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1H-indole-7-carbonitrile typically involves the reaction of 4-bromo-1H-indole with tert-butyl cyanide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-7-carboxylic acid derivatives.
Reduction: Formation of indole-7-methylamine derivatives.
Substitution: Formation of N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
2-(tert-Butyl)-1H-indole-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the tert-butyl and carbonitrile groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-1H-indole-7-carboxylic acid
- 2-(tert-Butyl)-1H-indole-7-methylamine
- 2-(tert-Butyl)-1H-indole-7-acetyl chloride
Uniqueness
2-(tert-Butyl)-1H-indole-7-carbonitrile is unique due to the presence of both the tert-butyl and carbonitrile groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making the compound valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-tert-butyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)11-7-9-5-4-6-10(8-14)12(9)15-11/h4-7,15H,1-3H3 |
InChI Key |
NUMLUMNKPFLUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)C#N |
Origin of Product |
United States |
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